molecular formula C21H25ClN2O2 B3131915 n-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide CAS No. 359877-82-0

n-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide

Cat. No.: B3131915
CAS No.: 359877-82-0
M. Wt: 372.9 g/mol
InChI Key: AKLZUXRDOUXCEC-UHFFFAOYSA-N
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Description

N-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide is a useful research compound. Its molecular formula is C21H25ClN2O2 and its molecular weight is 372.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Ligand Binding

The compound n-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide falls into a broader category of arylcycloalkylamines, which have been extensively studied for their binding affinities to D2-like receptors, a crucial target in antipsychotic agents. Research has demonstrated that the structural components of such compounds, including arylalkyl substituents, play a significant role in improving the potency and selectivity of binding to these receptors. A study explored the contributions of various pharmacophoric groups to the binding affinity, underscoring the complex interplay between structural moieties in determining the selectivity and potency at D2-like receptors (Sikazwe et al., 2009).

Novel Psychoactive Substance Research

Another area of research involves the investigation of novel psychoactive substances, where the structural analogs of ketamine and phencyclidine, to which this compound structurally relates, are scrutinized for their potential effects and mechanisms of action. Studies in this field aim to understand the pharmacological and toxicological profiles of such compounds, often focusing on their noncompetitive antagonist properties at NMDA receptors and the implications for their use and potential abuse (Zanda et al., 2016).

Chemical Modification and Pharmaceutical Applications

The chemical structure of this compound, particularly the presence of arylcycloalkylamine and piperidine groups, makes it a candidate for modification into pharmacologically active agents. Research into similar structures has led to the development of compounds with a range of therapeutic applications, including antihistamines and antiplatelet drugs. These studies often focus on optimizing the chemical properties of compounds to enhance their pharmacokinetic and pharmacodynamic profiles, highlighting the potential for creating more effective and safer medications (Sharma et al., 2021).

Anticancer Drug Development

Investigations into the synthesis of new anticancer drugs have also been a significant area of research, with a focus on compounds that exhibit high tumor specificity and reduced toxicity to non-target cells. The structural features of compounds like this compound offer insights into designing drugs that can induce apoptotic cell death in cancer cells while minimizing adverse effects on normal cells. These studies aim to identify and exploit unique molecular mechanisms of action to develop targeted cancer therapies (Sugita et al., 2017).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-N-piperidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-26-19-8-6-16(7-9-19)14-21(25)24(18-10-12-23-13-11-18)15-17-4-2-3-5-20(17)22/h2-9,18,23H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLZUXRDOUXCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2Cl)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158699
Record name N-[(2-Chlorophenyl)methyl]-4-methoxy-N-4-piperidinylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359877-82-0
Record name N-[(2-Chlorophenyl)methyl]-4-methoxy-N-4-piperidinylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359877-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-4-methoxy-N-4-piperidinylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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